![molecular formula C8H12N4 B13075375 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13075375.png)
2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group at position 5 and an acetonitrile group at position 4 of the pyrazole ring. The compound’s structure and functional groups make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides with suitable reagents can yield the desired pyrazole derivative . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid (p-TSA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance reaction rates and improve yields in the synthesis of similar compounds . This method can be adapted for the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding pockets.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole: A simpler pyrazole derivative with similar biological activity.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: Compounds with similar structural features and synthetic routes.
Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a nitrile group makes it a versatile intermediate for further chemical modifications and applications.
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
2-(5-amino-1-propan-2-ylpyrazol-4-yl)acetonitrile |
InChI |
InChI=1S/C8H12N4/c1-6(2)12-8(10)7(3-4-9)5-11-12/h5-6H,3,10H2,1-2H3 |
InChI Key |
LHLRMJUVGCGUBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


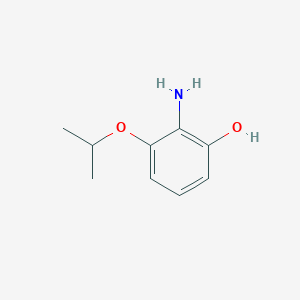
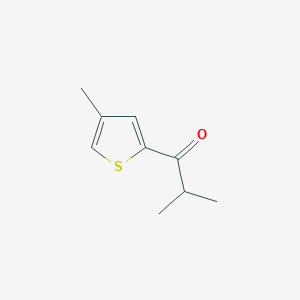
![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B13075318.png)
![4-[2-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13075323.png)
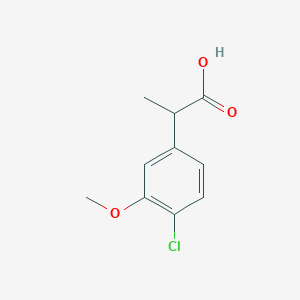
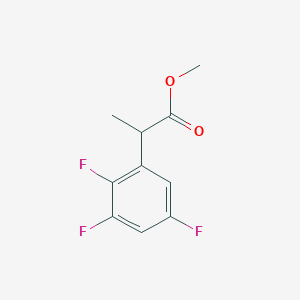
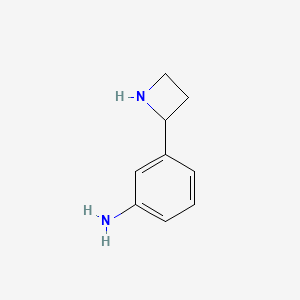

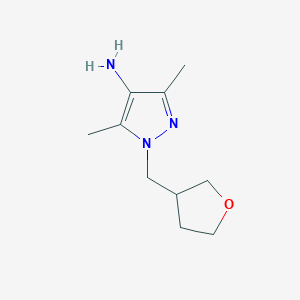
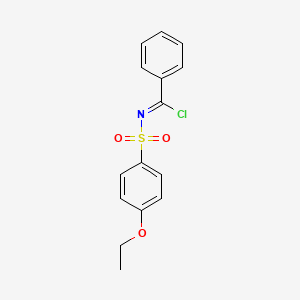
![[(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid](/img/structure/B13075376.png)

![3-Chloroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13075390.png)

